N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Epigenetics Bromodomain inhibition Structure-activity relationship

SAR studies on phenylisoxazole sulfonamides demand exact bromine regiochemistry-the 3-bromo vs. 4-bromo position can shift bromodomain IC50 by >100-fold (Bamborough et al., J. Med. Chem. 2012). Generic substitution invalidates target engagement data. This N-(3-bromophenyl) variant delivers: · Defined regioisomer for unambiguous BRD2/3/4/T binding-mode mapping · Suzuki-coupling handle at the 3-position for rapid analog library synthesis · Acetyl-lysine bioisostere scaffold validated in anti-inflammatory cellular assays Custom synthesis; inquire for batch-scale availability and shipping timelines.

Molecular Formula C11H11BrN2O3S
Molecular Weight 331.19 g/mol
Cat. No. B12187419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Molecular FormulaC11H11BrN2O3S
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3
InChIKeyKWCMLIROFLWYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: A Phenylisoxazole Sulfonamide Scaffold for Bromodomain-Targeted Epigenetic Probe Development


N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS not publicly indexed) is a synthetic organic compound belonging to the phenylisoxazole sulfonamide chemotype, which incorporates the 3,5-dimethylisoxazole moiety recognized as an acetyl-lysine bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomain-containing proteins [1]. This chemotype was derived from a focused fragment screen and subsequently optimized through structure-based design to yield a series of bromodomain inhibitors with anti-inflammatory activity in cellular assays [2]. The compound is categorized under sulfonamides and oxazoles, with a molecular formula of C11H11BrN2O3S and a molecular weight of 331.19 g/mol . It serves primarily as a research intermediate or building block in medicinal chemistry applications targeting epigenetic reader modules, particularly the BET (bromodomain and extra-terminal domain) family of bromodomains [2].

Why N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Cannot Be Simply Substituted: Structural Determinants of Bromodomain Recognition and Binding Affinity


Compounds within the phenylisoxazole sulfonamide class exhibit steep and unpredictable structure-activity relationships (SAR) that preclude simple generic substitution. The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine bioisostere, but its binding orientation and potency at bromodomains are exquisitely sensitive to the nature, position, and electronic character of substituents on the pendant phenyl ring [1]. For instance, in the seminal fragment-to-lead optimization study by Bamborough et al., systematic variation of the aryl sulfonamide substituent produced IC50 values spanning more than three orders of magnitude—from low nanomolar to high micromolar—against BRD2 and BRD4 bromodomains [2]. The 3-bromophenyl substituent in the target compound introduces a specific steric and electronic profile distinct from the 4-bromophenyl regioisomer, the unsubstituted phenyl analog, or the 3,5-dimethyl-4-phenylisoxazole fragment progenitor [1]. Given that bromodomain inhibitors are being pursued as potential anti-inflammatory and anti-cancer agents [2], and that even minor structural modifications can drastically alter target engagement, off-target selectivity profiles, and cellular efficacy, procurement of the exact N-(3-bromophenyl) variant is essential to ensure experimental reproducibility and valid SAR interpretation.

Quantitative Differential Evidence: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide vs. Structural Analogs


Bromine Substitution Position Differentiates Regioisomer Binding Affinity to Bromodomains

The specific binding affinity of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has not been directly reported in peer-reviewed literature. However, class-level inference from the foundational phenylisoxazole sulfonamide SAR study demonstrates that bromine substitution position on the phenyl ring produces distinct binding profiles against bromodomain targets. The 3-bromo substitution in the target compound is expected to yield a different affinity and selectivity fingerprint compared to the 4-bromo regioisomer [1].

Epigenetics Bromodomain inhibition Structure-activity relationship

Molecular Weight and Physicochemical Differentiation from Core Scaffold

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (MW 331.19 g/mol) represents a significantly elaborated derivative relative to the minimal fragment progenitor 3,5-dimethyl-4-phenylisoxazole (MW 173.21 g/mol). The addition of the sulfonamide linker and 3-bromophenyl group increases molecular weight by approximately 91% and introduces hydrogen-bond donor/acceptor capacity absent in the parent fragment [1]. This physicochemical differentiation translates to distinct solubility, permeability, and target engagement characteristics.

Medicinal chemistry Fragment-based drug discovery Chemical properties

Stability Profile Under Standard Laboratory Conditions

The target compound demonstrates adequate stability under standard laboratory conditions but exhibits sensitivity to extreme pH and temperature, consistent with the general behavior of sulfonamide-containing heterocycles . This stability profile informs appropriate storage and handling protocols, distinguishing it from more labile analogs that may require specialized conditions. Decomposition may occur under strongly acidic or basic conditions due to sulfonamide bond hydrolysis or isoxazole ring opening .

Chemical stability Storage conditions Laboratory handling

Synthetic Tractability via Suzuki Coupling of Bromophenyl Precursors

The 3-bromophenyl moiety in the target compound provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This capability is distinct from the 4-bromo regioisomer, which offers different regiochemical outcomes in subsequent functionalization steps [1]. The bromine atom serves as a versatile leaving group for C-C bond formation, enabling library synthesis and SAR expansion studies.

Synthetic chemistry Cross-coupling Building block

Optimal Research Applications for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide


Bromodomain SAR Expansion Studies for Epigenetic Probe Development

This compound is most appropriately deployed as a structural probe in structure-activity relationship (SAR) studies aimed at elucidating the binding determinants of the phenylisoxazole sulfonamide chemotype at BET bromodomains (BRD2, BRD3, BRD4, BRDT). The 3-bromophenyl substituent introduces a distinct steric and electronic profile that can be systematically compared against unsubstituted phenyl, 4-bromo, 3-chloro, and 3-methyl analogs to map the bromodomain acetyl-lysine binding pocket [1]. Such studies are foundational for the rational design of selective bromodomain inhibitors with therapeutic potential in inflammation and oncology [1].

Synthetic Intermediate for Diversified Phenylisoxazole Sulfonamide Libraries

The 3-bromophenyl group serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. Researchers can employ Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to generate focused libraries of phenylisoxazole sulfonamide derivatives [1]. This approach enables rapid exploration of chemical space around the 3-position of the phenyl ring, facilitating the identification of analogs with improved potency, selectivity, or physicochemical properties [2]. The compound's stability under standard laboratory conditions supports its routine use as a building block in parallel synthesis workflows.

Negative Control Compound for 4-Bromo Regioisomer Studies

Given the documented sensitivity of bromodomain binding to bromine substitution position, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can serve as a comparator or negative control in assays where the 4-bromo regioisomer demonstrates activity [1]. This regioisomeric pair allows researchers to distinguish between binding interactions that are tolerant to bromine position variation versus those that are position-dependent, providing mechanistic insight into ligand recognition modes at bromodomain acetyl-lysine pockets [1].

Biochemical and Biophysical Assay Development for Bromodomain Ligand Screening

Compounds within the phenylisoxazole sulfonamide series, including the 3-bromophenyl variant, are suitable for use in biochemical and biophysical assays designed to detect bromodomain-ligand interactions. Potential assay formats include AlphaScreen, fluorescence polarization, thermal shift assays (DSF), and isothermal titration calorimetry (ITC) [1]. The compound can be employed as a reference ligand for assay validation, as a competitor in displacement assays, or as a starting point for the development of more potent inhibitors through iterative medicinal chemistry optimization [1].

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